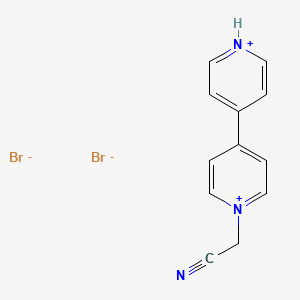
1-(Cyanomethyl)-4,4'-bipyridin-1-ium dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyanomethyl)-4,4’-bipyridin-1-ium dibromide is a bipyridinium salt with a cyanomethyl group attached to the nitrogen atom of the bipyridine ring
Preparation Methods
The synthesis of 1-(Cyanomethyl)-4,4’-bipyridin-1-ium dibromide typically involves the alkylation of 4,4’-bipyridine with a cyanomethyl halide, followed by quaternization with a bromide source. The reaction conditions often include:
Starting Materials: 4,4’-bipyridine and cyanomethyl halide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions.
Industrial Production: On an industrial scale, the synthesis might involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(Cyanomethyl)-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized bipyridinium derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced bipyridinium species.
Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the cyanomethyl group, forming new derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are often carried out under controlled temperature and pH conditions.
Major Products: The major products depend on the type of reaction. For example, oxidation may yield bipyridinium dioxides, while substitution reactions can produce various substituted bipyridinium compounds.
Scientific Research Applications
1-(Cyanomethyl)-4,4’-bipyridin-1-ium dibromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex bipyridinium derivatives and as a redox-active material in electrochemical studies.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying cellular processes and as a potential therapeutic agent.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the development of advanced materials, such as conductive polymers and electrochromic devices.
Mechanism of Action
The mechanism of action of 1-(Cyanomethyl)-4,4’-bipyridin-1-ium dibromide involves its interaction with molecular targets through redox reactions. The bipyridinium core can undergo reversible redox processes, making it a useful electron transfer agent. The cyanomethyl group can participate in nucleophilic and electrophilic interactions, influencing the compound’s reactivity and binding to specific molecular targets.
Comparison with Similar Compounds
1-(Cyanomethyl)-4,4’-bipyridin-1-ium dibromide can be compared with other bipyridinium salts and cyanomethyl derivatives:
Similar Compounds: Examples include 1-(Cyanomethyl)pyridinium chloride and 1-(Cyanomethyl)isoquinolinium bromide.
Uniqueness: The presence of the cyanomethyl group and the bipyridinium core gives it unique redox properties and reactivity compared to other similar compounds
Properties
CAS No. |
651007-14-6 |
|---|---|
Molecular Formula |
C12H11Br2N3 |
Molecular Weight |
357.04 g/mol |
IUPAC Name |
2-(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)acetonitrile;dibromide |
InChI |
InChI=1S/C12H10N3.2BrH/c13-5-10-15-8-3-12(4-9-15)11-1-6-14-7-2-11;;/h1-4,6-9H,10H2;2*1H/q+1;;/p-1 |
InChI Key |
HUXRPOMOXWXDHI-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[NH+]=CC=C1C2=CC=[N+](C=C2)CC#N.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


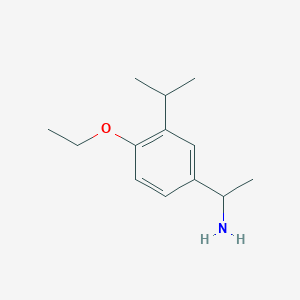
![4,4'-{2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethane-1,1-diyl}diphenol](/img/structure/B12589287.png)
![1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene](/img/structure/B12589290.png)
![2,6-Dihydropyrido[2,1-a]isoindol-4(3H)-one](/img/structure/B12589296.png)
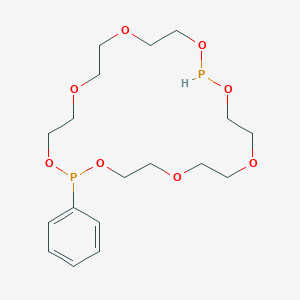
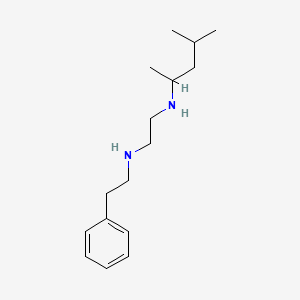
![[1,3]Dioxepino[5,6-c]pyridin-9-ol, 6-fluoro-1,5-dihydro-3,3,8-trimethyl-](/img/structure/B12589314.png)
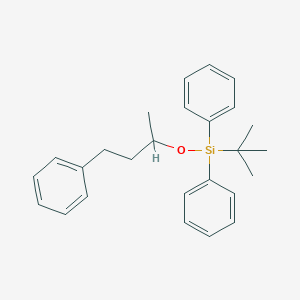

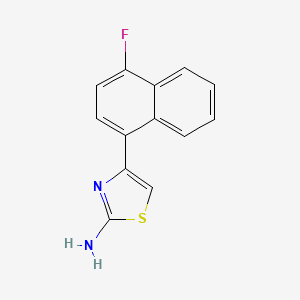
![Benzoic acid, 3-[[[4-(trifluoromethyl)phenoxy]acetyl]amino]-](/img/structure/B12589346.png)
![4-[Tris(2-methyl-2-phenylpropyl)stannyl]pent-3-en-2-one](/img/structure/B12589360.png)
![1-{2-[(3-Aminopropyl)amino]-6-chloro-4-methoxypyridin-3-yl}ethan-1-one](/img/structure/B12589368.png)
![2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-chloro-N-propylbenzamide](/img/structure/B12589370.png)
